XLogP Lipophilicity Differential vs. BMS-191095 (C22H21ClN4O2 Isomer)
The computed XLogP for 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is 3.0 [1]. In contrast, the isomeric mitoKATP channel opener BMS-191095 (CAS 166095-21-2) has a reported XLogP of 3.2–3.5 [2]. The lower lipophilicity of the target compound (ΔXLogP ≈ −0.2 to −0.5) indicates a modest but measurable shift in hydrophobicity that can influence membrane permeability, non-specific protein binding, and solubility.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.0 |
| Comparator Or Baseline | BMS-191095 (CAS 166095-21-2): XLogP = 3.2–3.5 |
| Quantified Difference | ΔXLogP = −0.2 to −0.5 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and vendor-reported values |
Why This Matters
Differentiating lipophilicity can affect DMPK profiles, making this compound potentially more suitable for aqueous assay systems or achieving different tissue distribution patterns.
- [1] PubChem. Compound Summary for CID 7422467, XLogP3-AA value. National Center for Biotechnology Information (2026). View Source
- [2] Adooq. BMS-191095 Datasheet. CAS 166095-21-2. View Source
